(S)-2-Amino-2-(2-fluoro-4-methylphenyl)aceticacidhcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a carboxylic acid group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride typically involves a multi-step processThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and advanced purification techniques to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis is crucial to obtain the desired (S)-enantiomer, which is often more biologically active than its counterpart .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohols, and substituted aromatic compounds, which can be further utilized in various synthetic applications .
Scientific Research Applications
(S)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted aromatic ring enhances its binding affinity and selectivity, while the amino and carboxylic acid groups facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenol
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
(S)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride is unique due to its chiral nature and the presence of both amino and fluoro-substituted aromatic groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-fluoro-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
QUQKTQJPLKRTBB-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C(=O)O)N)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.